N-(3-ethylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-ethylphenyl)pyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-ethylphenylamine. . The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols; basic or neutral conditions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-ethylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use as an antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may inhibit enzymes involved in fatty acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(3-ethylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising activity against certain microbial strains and is being explored for its potential therapeutic applications .
Properties
IUPAC Name |
N-(3-ethylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-4-3-5-11(8-10)16-13(17)12-9-14-6-7-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBRLGDEFTNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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